

Solubility Profile of 3-Bromo-4-nitrobenzotrile: Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Bromo-4-nitrobenzotrile

CAS No.: 102000-73-7

Cat. No.: B022018

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Executive Summary

3-Bromo-4-nitrobenzotrile is a highly electron-deficient aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.^{[1][2][3]} Its solubility behavior is governed by the interplay between the strong dipole of the nitro and cyano groups and the lipophilicity of the bromine atom.^{[1][2][3]}

Key Solubility Insights:

- High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone, Acetonitrile).^{[1][2][3]}
- Temperature-Dependent Solubility: Lower alcohols (Methanol, Ethanol) – Ideal for recrystallization.^{[1][2][3]}
- Insolubility: Water (highly hydrophobic backbone) and non-polar aliphatics (Hexane, Cyclohexane).^{[1][2][3]}

Physicochemical Analysis & Predicted Solubility

Molecular Architecture

The solubility of **3-Bromo-4-nitrobenzotrile** is dictated by its three substituents on the benzene ring:

- Nitro Group (-NO₂): Strong electron-withdrawing group (EWG), increases polarity and dipole moment.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Cyano Group (-CN): Strong EWG, acts as a hydrogen bond acceptor.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Bromo Group (-Br): Increases molecular weight and lipophilicity, decreasing water solubility compared to non-halogenated analogs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Theoretical Solubility Ranking (Hansen Parameter Prediction)

Based on the "Like Dissolves Like" principle and data from the structural analog 3-Nitrobenzotrile [\[1\]](#), the predicted solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
|---------------|-------------------------|-----------------------------|--|
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole interactions; solvation of the electron-deficient ring.[1][2][3] |
| Ketones | Acetone, MEK | Very Good | Strong dipole alignment; moderate evaporation rate.[1][2][3] |
| Nitriles | Acetonitrile | Good | - interactions and polarity matching.[1][2][3] |
| Esters | Ethyl Acetate | Moderate | Good general organic solvent; useful for extraction.[1][2][3] |
| Alcohols | Methanol, Ethanol | Temp.[1][2][3] Dependent | Poor at RT; Good at reflux (Recrystallization potential).[1][2][3] |
| Aromatics | Toluene, Xylene | Low to Moderate | Soluble hot; useful for azeotropic drying.[1][2][3] |
| Aliphatics | Hexane, Heptane | Insoluble | Polarity mismatch; excellent anti-solvents.[1][2][3] |
| Aqueous | Water | Insoluble | Lack of H-bond donors to overcome hydrophobic effect.[1][2][3] |

Thermodynamic Analog Data

While specific thermodynamic tables for CAS 102000-73-7 are proprietary, the behavior of its structural analog, 3-Nitrobenzotrile, serves as a high-confidence model.^{[1][2][3]} Research published in the Journal of Chemical & Engineering Data ^[1] demonstrates the following trends which apply to the bromo-derivative:

- Endothermic Dissolution: Solubility increases significantly with temperature in all organic solvents.^{[1][2][3]}
- Mole Fraction Ranking: Acetone > Acetonitrile > Ethyl Acetate > Toluene > Methanol > Ethanol.^{[1][2][3]}
- Implication: For **3-Bromo-4-nitrobenzotrile**, expect Acetone and Acetonitrile to be the most effective solvents for creating concentrated stock solutions.^{[1][2][3]}

Experimental Protocols

Protocol: Gravimetric Determination of Solubility

Objective: To generate precise solubility data (mg/mL) for **3-Bromo-4-nitrobenzotrile** in a specific solvent at a defined temperature.

Reagents & Equipment:

- **3-Bromo-4-nitrobenzotrile** (>97% purity).^{[1][2][3]}
- Target Solvent (HPLC Grade).^{[1][2][3]}
- Temperature-controlled shaker or water bath.^{[1][2][3]}
- 0.45 µm PTFE Syringe Filters.^{[1][2][3]}
- Analytical Balance (±0.01 mg).^{[1][2][3][4]}

Workflow:

- Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

- Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
- Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter to prevent precipitation.[1][2][3]
- Evaporation: Transfer a known volume () of the filtrate to a pre-weighed weighing dish ().
- Drying: Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved ().
- Calculation:
[1][2][3]

Protocol: Recrystallization (Purification)

Objective: To purify crude **3-Bromo-4-nitrobenzotrile** using a solvent/anti-solvent system.[1][2][3]

Recommended System: Ethanol / Water or Ethyl Acetate / Hexane.[1][2][3]

- Dissolution: Place crude solid in a flask. Add minimum volume of hot solvent (e.g., boiling Ethanol) until fully dissolved.[1][2][3]
- Hot Filtration: (Optional) Filter while hot to remove insoluble mechanical impurities.[1][2][3]
- Nucleation: Slowly cool the solution to room temperature. If using a binary system, add the anti-solvent (e.g., Water) dropwise until persistent turbidity is observed, then warm slightly to clear.[1][2][3]
- Crystallization: Allow to stand at 4°C for 12 hours.
- Collection: Filter crystals via vacuum filtration and wash with cold anti-solvent.[1][2][3]

Process Visualization

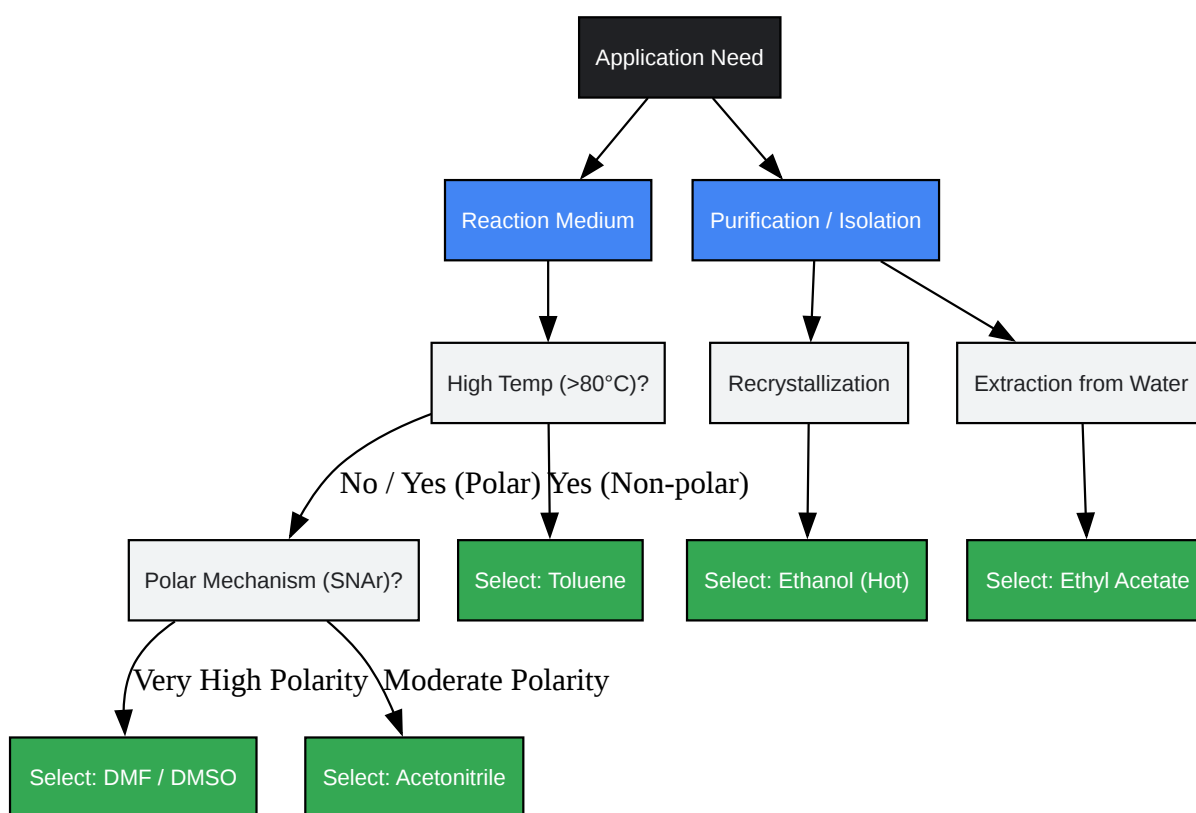
Solubility Determination Workflow



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Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Solvent Selection Decision Matrix



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Figure 2: Decision matrix for selecting the optimal solvent based on process requirements.[1][2][3]

References

- Chen, J., Chen, G., Zheng, M., & Zhao, H. (2017).[1][2][3] Thermodynamic Functions for the Solubility of 3-Nitrobenzotrile in 12 Organic Solvents from T/K = (278.15 to 318.15). Journal of Chemical & Engineering Data, 62(11), 3921–3928.[1][2][3] [\[Link\]](#)[1][2][3]
- PubChem.[1][2][3][4] (n.d.). **3-Bromo-4-nitrobenzotrile** (Compound).[1][2][3][4][5][6][7] National Library of Medicine.[1][2][3] Retrieved January 31, 2026, from [\[Link\]](#)[1][2][3]
- Organic Syntheses. (1953).[1][2][3] p-Nitrobenzotrile.[1][2][3] Organic Syntheses, Coll. Vol. 3, p.646.[1][2][3] [\[Link\]](#)

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Sources

- 1. 3-Bromo-4-nitrobenzoic acid | C7H4BrNO4 | CID 16218087 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. hycell.tw [\[hycell.tw\]](https://hycell.tw)
- 3. 3-Bromo-4-hydroxybenzotrile | C7H4BrNO | CID 75341 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. 3-Bromo-4-nitrobenzotrile | C7H3BrN2O2 | CID 18413216 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. lookchem.com [\[lookchem.com\]](https://lookchem.com)
- 6. chemscene.com [\[chemscene.com\]](https://chemscene.com)
- 7. static.cymitquimica.com [\[static.cymitquimica.com\]](https://static.cymitquimica.com)
- To cite this document: BenchChem. [Solubility Profile of 3-Bromo-4-nitrobenzotrile: Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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